molecular formula C15H15N5OS2 B2854663 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 886928-88-7

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2854663
CAS No.: 886928-88-7
M. Wt: 345.44
InChI Key: JFKJVEYKULGZOM-UHFFFAOYSA-N
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Description

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a heterocyclic compound that features a thiophene ring, a triazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a variety of methods, including the use of thiophene derivatives in cyclization reactions.

    Formation of the Acetamide Group: This step involves the reaction of an amine with an acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole
  • Thiophene-2-boronic acid pinacol ester
  • N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Uniqueness

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c1-10-5-2-3-6-11(10)17-13(21)9-23-15-19-18-14(20(15)16)12-7-4-8-22-12/h2-8H,9,16H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKJVEYKULGZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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